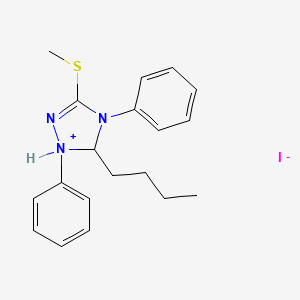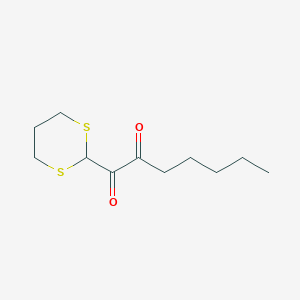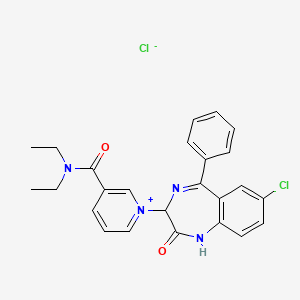![molecular formula C14H24O5 B14636217 Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate CAS No. 52477-90-4](/img/structure/B14636217.png)
Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate is a complex organic compound with a unique structure that combines a cyclopentene ring with a hydroxypentyl side chain and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate typically involves multiple steps. One common method starts with the cyclopentene ring, which undergoes a series of reactions to introduce the hydroxypentyl side chain and the acetate group. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers may investigate its potential therapeutic effects or use it as a precursor for drug development.
Industry: It can be used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroxypentyl side chain and acetate group may play crucial roles in its activity, influencing how it interacts with enzymes, receptors, or other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-yl acetate: This compound has a similar cyclopentene ring structure but lacks the hydroxypentyl side chain.
2-Cyclopenten-1-ylacetic acid: This compound has a similar structure but with an acetic acid group instead of an acetate group.
Eigenschaften
CAS-Nummer |
52477-90-4 |
|---|---|
Molekularformel |
C14H24O5 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-10(14)15-12-8-5-7-11(12)6-3-2-4-9-13;1-2(3)4/h13H,2-9H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
KANQZEPMWKOPQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OC1=C(CCC1)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)


![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
